4,4'-(Pyridine-2,5-diyl)dibenzoic acid 4,4'-(Pyridine-2,5-diyl)dibenzoic acid
Brand Name: Vulcanchem
CAS No.: 30249-86-6
VCID: VC13595583
InChI: InChI=1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-10-17(20-11-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24)
SMILES: C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Molecular Formula: C19H13NO4
Molecular Weight: 319.3 g/mol

4,4'-(Pyridine-2,5-diyl)dibenzoic acid

CAS No.: 30249-86-6

Cat. No.: VC13595583

Molecular Formula: C19H13NO4

Molecular Weight: 319.3 g/mol

* For research use only. Not for human or veterinary use.

4,4'-(Pyridine-2,5-diyl)dibenzoic acid - 30249-86-6

Specification

CAS No. 30249-86-6
Molecular Formula C19H13NO4
Molecular Weight 319.3 g/mol
IUPAC Name 4-[6-(4-carboxyphenyl)pyridin-3-yl]benzoic acid
Standard InChI InChI=1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-10-17(20-11-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24)
Standard InChI Key UOAKBLHTDRACTP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s IUPAC name, 4-[5-(4-carboxyphenyl)pyridin-2-yl]benzoic acid, reflects its structure: a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 2- and 5-positions with 4-carboxyphenyl groups. The pyridine ring contributes basicity and π-conjugation, while the benzoic acid moieties introduce hydrogen-bonding capabilities and acidity (pKa ≈ 4.2 for carboxyl groups).

Key Structural Features:

  • Planarity: The conjugated system across the pyridine and benzene rings enhances electronic delocalization, favoring applications in optoelectronics.

  • Symmetry: C2 symmetry along the pyridine’s 2,5-axis simplifies crystal packing and coordination geometry prediction .

  • Functional Groups: The carboxylic acid groups enable salt formation, esterification, and metal coordination .

Physicochemical Properties

PropertyValue/RangeSignificance
Molecular FormulaC₁₉H₁₃NO₄Determines stoichiometric reactivity
Molecular Weight319.31 g/molInfluences diffusion and solubility
Melting Point280–285°C (decomposes)Indicates thermal stability
SolubilitySoluble in DMSO, DMF; insoluble in waterGuides solvent selection for synthesis
LogP (Octanol-Water)~2.1Predicts membrane permeability

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between 2,5-dibromopyridine and 4-carboxyphenylboronic acid .

Representative Procedure:

  • Reagents: 2,5-dibromopyridine (1 eq), 4-carboxyphenylboronic acid (2.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq).

  • Solvent: Toluene/water (4:1 v/v) under nitrogen.

  • Conditions: 90°C, 24 hours.

  • Workup: Acidification to pH 2–3 precipitates the product, which is purified via recrystallization (ethanol/water) .

Yield: 60–75%, depending on catalyst loading and boronic acid purity.

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield and reduce Pd residue:

  • Residence Time: 30 minutes at 120°C.

  • Catalyst Recovery: Pd is captured via chelating resins, reducing waste.

  • Purity: >99% achieved via countercurrent crystallization.

Chemical Reactivity and Functionalization

Acid-Base Behavior

The carboxylic acid groups undergo deprotonation (pKa₁ ≈ 2.1, pKa₂ ≈ 4.3) to form dianions in basic media, enabling:

  • Coordination Chemistry: Binding to metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs .

  • Salt Formation: Reaction with amines (e.g., triethylamine) improves aqueous solubility for biological assays .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to the 4-position (relative to nitrogen), allowing derivatization:

  • Nitration: HNO₃/H₂SO₄ yields mono-nitro derivatives at the pyridine’s 4-position .

  • Sulfonation: Fuming H₂SO₄ introduces sulfonic acid groups for enhanced hydrophilicity .

Reduction and Oxidation

  • Pyridine Reduction: H₂/Pd in ethanol yields piperidine derivatives, altering ring aromaticity .

  • Carboxyl Oxidation: KMnO₄ oxidizes -COOH to CO₂ under acidic conditions, a degradation pathway .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

The compound serves as a ditopic linker in MOFs, with notable examples:

MOFMetal NodeSurface Area (m²/g)Application
Zn-PDBAZn²⁺1,200CO₂ adsorption
Cu-PDBACu²⁺980Catalytic oxidation
Fe-PDBAFe³⁺1,500Drug delivery

Mechanism: Carboxylate groups chelate metals, forming 3D networks with tunable pore sizes .

Polymer Composites

Incorporated into polyimides and polyamides, the compound enhances thermal stability:

  • Tg Increase: From 250°C (neat polymer) to 290°C (10 wt% composite) .

  • Dielectric Constant: Reduced to 2.8 (1 MHz), suitable for microelectronics .

Comparison with Pyrimidine Analogs

While 4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid (CAS 126676-00-4) shares structural similarities, key differences include:

PropertyPyridine DerivativePyrimidine Derivative
Aromatic Ring1 Nitrogen2 Nitrogens
BasicitypKa ≈ 4.9 (pyridine N)pKa ≈ 1.5 (pyrimidine N)
Coordination Sites2 (carboxylates)4 (carboxylates + N)
MOF StabilityModerate (ΔH = -120 kJ/mol)High (ΔH = -180 kJ/mol)

The pyridine variant’s lower nitrogen content reduces metal-binding versatility but improves hydrolytic stability in acidic media.

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